

# QNZ (EVP4593): An In-depth Technical Guide on its Modulation of Calcium Signaling

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## Compound of Interest

Compound Name: QNZ

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## Abstract

**QNZ**, also known as EVP4593, is a quinazoline derivative initially identified as a potent inhibitor of the NF-κB signaling pathway. Subsequent research has revealed a more complex mechanism of action, positioning **QNZ** as a significant modulator of intracellular calcium ( $\text{Ca}^{2+}$ ) homeostasis. This technical guide provides a comprehensive overview of **QNZ**'s effects on calcium signaling, with a particular focus on its inhibition of Store-Operated Calcium Entry (SOCE). It details the compound's mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the involved signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery exploring the therapeutic potential of **QNZ**.

## Introduction to QNZ (EVP4593)

**QNZ** (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) is a small molecule that was first described as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[1] However, the precise molecular target responsible for this inhibition remained elusive for some time, as **QNZ** does not directly inhibit key proteins in the canonical NF-κB pathway, such as Protein Kinase C (PKC) or the IκB kinase (IKK) complex.[1] Further investigation revealed that the primary mechanism through which **QNZ** exerts its effects on NF-κB is by modulating upstream calcium signaling pathways, specifically by inhibiting Store-Operated Calcium Entry (SOCE).[2][3] This discovery has broadened the scope of **QNZ**'s application in research, highlighting its utility as a

tool to investigate the intricate relationship between calcium signaling and various cellular processes, including inflammation, neurodegeneration, and oncology.[2][4]

## Mechanism of Action

**QNZ**'s biological activities are multifaceted, with its most prominent and acute effect being the inhibition of SOCE.[2] Additionally, long-term exposure to **QNZ** has been shown to impact mitochondrial function.[2][5]

## Inhibition of Store-Operated Calcium Entry (SOCE)

SOCE is a crucial  $\text{Ca}^{2+}$  influx pathway in non-excitable cells, activated upon the depletion of  $\text{Ca}^{2+}$  from the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER  $\text{Ca}^{2+}$  sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane  $\text{Ca}^{2+}$  channel, Orai1. Transient Receptor Potential Canonical (TRPC) channels are also key contributors to SOCE.[6]

**QNZ** has been demonstrated to be an effective blocker of SOCE.[2] It inhibits  $\text{Ca}^{2+}$  influx through both Orai- and TRPC-containing store-operated channels.[2] Specifically, **QNZ** has been shown to affect heteromeric channels containing the TRPC1 subunit but not homomeric TRPC1 channels.[3] The precise binding site and the exact molecular mechanism of **QNZ**'s interaction with these channel components are still under investigation. However, it is evident that by blocking SOCE, **QNZ** can significantly attenuate the downstream signaling cascades that are dependent on a sustained increase in intracellular  $\text{Ca}^{2+}$ .

## Downstream Effects on NF- $\kappa$ B Signaling

The activation of the NF- $\kappa$ B pathway is tightly linked to intracellular  $\text{Ca}^{2+}$  levels.  $\text{Ca}^{2+}$  influx through SOCE is a known trigger for the activation of the NF- $\kappa$ B cascade.[1] By inhibiting SOCE, **QNZ** effectively dampens the activation of NF- $\kappa$ B.[2] This indirect inhibition explains the initial observations of **QNZ** as an NF- $\kappa$ B inhibitor. The reduction in NF- $\kappa$ B activation leads to decreased expression of its target genes, which are involved in inflammation, cell survival, and proliferation.[2]

## Inhibition of Mitochondrial Complex I

In addition to its acute effects on SOCE, **QNZ** has been identified as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at nanomolar concentrations.[5] This inhibition can lead to an energy deficit within the cell, which may, in the long term, influence other signaling pathways such as the AMPK/mTORC1 pathway, leading to enhanced autophagy and suppressed protein synthesis.[2] The inhibition of mitochondrial complex I by **QNZ** appears to be a distinct effect from its immediate inhibition of SOCE.[2]

## Quantitative Data

The following tables summarize the reported quantitative data for **QNZ**'s biological activities.

| Parameter                           | Value  | Cell Line / System        | Reference |
|-------------------------------------|--------|---------------------------|-----------|
| NF-κB Activation                    |        |                           |           |
| IC <sub>50</sub>                    | 11 nM  | Jurkat T cells            | [1]       |
| TNF-α Production                    |        |                           |           |
| IC <sub>50</sub>                    | 7 nM   | Murine Splenocytes        | [3]       |
| Store-Operated Calcium Entry (SOCE) |        |                           |           |
| IC <sub>50</sub>                    | 300 nM | Striatal Neurons          | [7]       |
| Mitochondrial Complex I Inhibition  |        |                           |           |
| K <sub>i</sub>                      | 6.3 nM | Bovine Heart Mitochondria | [5]       |

Table 1: Summary of reported IC<sub>50</sub> and K<sub>i</sub> values for **QNZ** (EVP4593).

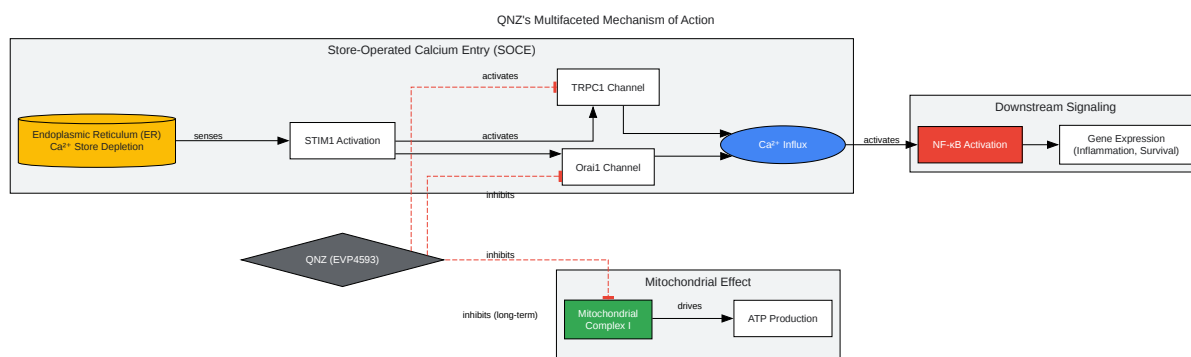
| Cell Line   | Concentration | Effect   | Reference |
|---|---------------|--|-----------|
| HD Neuroblastoma Cells (expressing mutant huntingtin) | 300 nM        | Reversible blockade of SOC channels and reduction of elevated SOCE | [2]       |
| Striatal Neurons (from YAC128 mice)                   | 300 nM        | Reversible blockade of SOC channels and reduction of elevated SOCE | [2]       |
| HEK293 (STIM1 and STIM2 knockout)                     | 1 $\mu$ M     | Suppression of thapsigargin-induced SOCE                           | [2]       |
| RBL-2H3   | 300 nM        | Significant reduction in the peak amplitude of native SOCE         | [7]       |

Table 2: Experimentally effective concentrations of **QNZ** in various cell lines.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by **QNZ**.

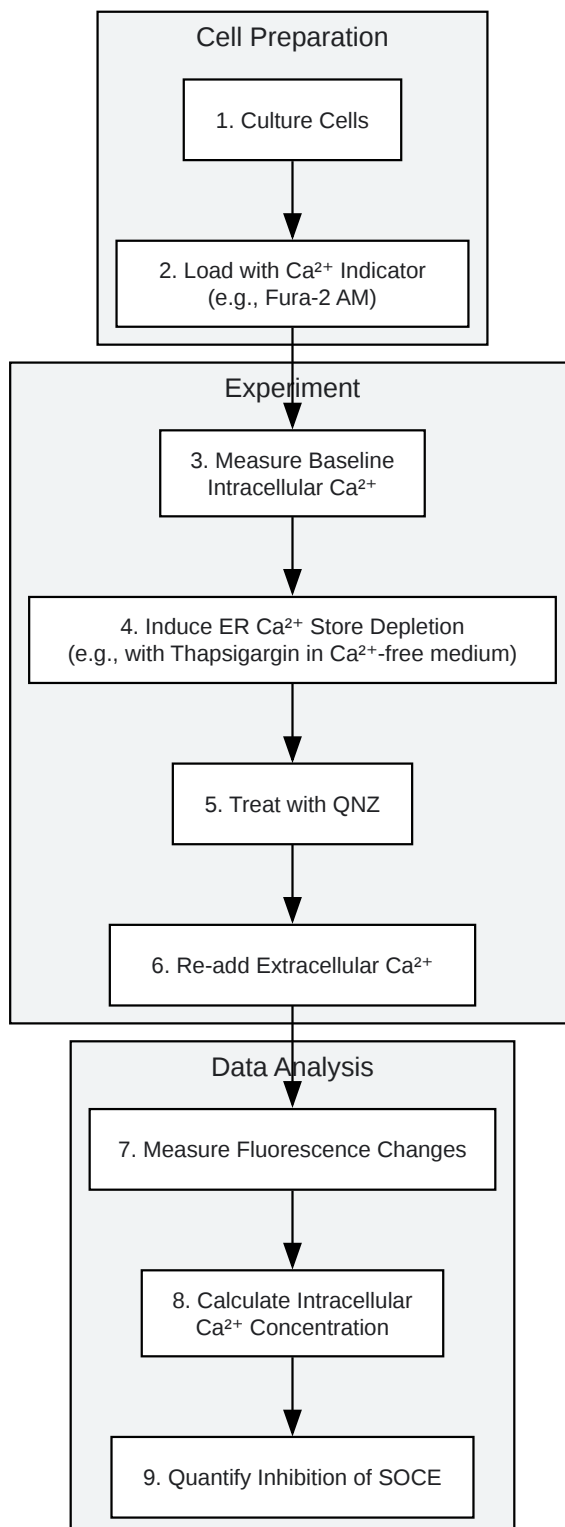


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Caption: **QNZ**'s multifaceted mechanism of action.

## Experimental Workflows

## General Workflow for Studying QNZ's Effect on SOCE

[Click to download full resolution via product page](#)Caption: Workflow for studying **QNZ**'s effect on SOCE.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of **QNZ**'s effects on calcium signaling.

### Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol is adapted for fluorescence microscopy to measure changes in intracellular  $\text{Ca}^{2+}$  concentration ( $[\text{Ca}^{2+}]_i$ ) in response to store depletion.

Materials:

- Cells of interest cultured on glass-bottom dishes
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): NaCl, KCl,  $\text{MgCl}_2$ , Glucose, HEPES, pH 7.4
- $\text{Ca}^{2+}$ -free HBS (containing EGTA)
- Thapsigargin (SERCA pump inhibitor)
- **QNZ** (EVP4593) stock solution in DMSO
- Ionomycin ( $\text{Ca}^{2+}$  ionophore)
- Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

- Cell Preparation:
  - Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

- Dye Loading:
  - Prepare a loading solution of 2-5  $\mu\text{M}$  Fura-2 AM and 0.02% Pluronic F-127 in HBS.
  - Wash cells once with HBS.
  - Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
  - Wash cells twice with HBS to remove extracellular dye.
  - Allow cells to de-esterify the Fura-2 AM for at least 15 minutes at room temperature in the dark.
- Imaging:
  - Mount the dish on the microscope stage.
  - Perfuse the cells with  $\text{Ca}^{2+}$ -free HBS to establish a baseline fluorescence ratio (F340/F380).
  - To deplete ER  $\text{Ca}^{2+}$  stores, add 1-2  $\mu\text{M}$  thapsigargin to the  $\text{Ca}^{2+}$ -free HBS and record the transient increase in  $[\text{Ca}^{2+}]_i$  due to leakage from the ER.
  - Once the  $[\text{Ca}^{2+}]_i$  returns to baseline, perfuse the cells with HBS containing the desired concentration of **QNZ** (or vehicle control) for a pre-incubation period (e.g., 5-10 minutes).
  - To measure SOCE, switch to a perfusion solution containing 2 mM  $\text{CaCl}_2$  and the same concentration of **QNZ** (or vehicle).
  - Record the increase in the F340/F380 ratio, which represents SOCE.
- Data Analysis:
  - The F340/F380 ratio is used to calculate the intracellular  $\text{Ca}^{2+}$  concentration using the Grynkiewicz equation:  $[\text{Ca}^{2+}]_i = K_d * [(R - R_{\min}) / (R_{\max} - R)] * (F_{380\max} / F_{380\min})$ .  $R_{\min}$ ,  $R_{\max}$ , and the dissociation constant ( $K_d$ ) are determined by in vitro calibration.



- The magnitude of SOCE can be quantified by measuring the peak increase in  $[Ca^{2+}]_i$  or the area under the curve after the re-addition of  $Ca^{2+}$ .
- The inhibitory effect of **QNZ** is calculated by comparing the SOCE in **QNZ**-treated cells to that in vehicle-treated control cells.

## Whole-Cell Patch-Clamp Electrophysiology for Measuring Store-Operated Currents (Icrac/Isoc)

This technique allows for the direct measurement of ion channel activity.

Materials:

- Cells of interest cultured on coverslips
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes
- External solution (in mM): 140 NaCl, 5 KCl, 2  $CaCl_2$ , 1  $MgCl_2$ , 10 HEPES, 10 Glucose, pH 7.4
- Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1  $MgCl_2$ , 10 HEPES, 10 BAPTA, pH 7.2 with CsOH. Add Mg-ATP and GTP just before use.
- Thapsigargin
- **QNZ** (EVP4593)

Procedure:

- Preparation:
  - Pull patch pipettes to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
  - Place a coverslip with cells in the recording chamber and perfuse with the external solution.

- Recording:
  - Establish a whole-cell patch-clamp configuration on a single cell.
  - Hold the cell at a potential of -80 mV.
  - Apply a series of voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure baseline currents.
  - To induce store depletion and activate store-operated currents, include a high concentration of a  $\text{Ca}^{2+}$  chelator like BAPTA in the pipette solution and/or perfuse the cell with a solution containing a SERCA inhibitor like thapsigargin (1-2  $\mu\text{M}$ ).
  - Once the store-operated current ( $I_{\text{crac}}$  or  $I_{\text{soc}}$ ) has developed and stabilized, apply **QNZ** at the desired concentration via the perfusion system.
  - Record the changes in the current amplitude in the presence of **QNZ**.
- Data Analysis:
  - The amplitude of the store-operated current is measured at a specific holding potential (e.g., -80 mV).
  - The percentage of inhibition by **QNZ** is calculated by comparing the current amplitude before and after drug application.
  - Current-voltage (I-V) relationships can be plotted from the voltage ramp data to characterize the properties of the channels being inhibited.

## Conclusion

**QNZ** (EVP4593) is a valuable pharmacological tool for investigating the role of calcium signaling in various physiological and pathological contexts. Its primary mechanism of action involves the inhibition of Store-Operated Calcium Entry, which in turn modulates downstream signaling pathways, most notably the NF- $\kappa$ B cascade. Additionally, its inhibitory effect on mitochondrial complex I suggests a broader impact on cellular metabolism, particularly with long-term exposure. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at

further elucidating the complex biology of **QNZ** and exploring its therapeutic potential. As our understanding of the intricate interplay between calcium signaling and cellular function continues to grow, compounds like **QNZ** will remain indispensable for dissecting these complex processes.

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